Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

2-Bromo-9,10-di(naphthalen-1-yl)anthracene structure
929031-39-0 structure
商品名:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
CAS番号:929031-39-0
MF:C34H21Br
メガワット:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 化学的及び物理的性質

名前と識別子

    • 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
    • 2-Bromo-9,10-di(1-naphthyl)anthracene
    • 2-BROMO-9,10-DI-1-NA
    • 2-Bromo-9,10-di-1-naphthalenylanthracene
    • 2-Bromo-9,10-di-1-phthalenylanthracene
    • 2-Bromo-9,10-di-2-naphthalenylanthracene
    • 2-bromo-9,10-dinaphthalen-1-ylanthracene
    • 2-bromo-9,10-di-(1-naphthalenyl)anthracene
    • 2-bromo-9,10-di-naphthalen-1-yl-anthracene
    • 2-bromo-9,10-di-naphthalene-1-yl-anthracene
    • 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
    • MDL: MFCD13194903
    • インチ: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
    • InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 508.08300
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 35
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.367
  • ふってん: 612.3 ℃ at 760 mmHg
  • PSA: 0.00000
  • LogP: 10.39590

2-Bromo-9,10-di(naphthalen-1-yl)anthracene セキュリティ情報

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B997453-50mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0
50mg
$ 184.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269390-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 98%
1g
¥5486.00 2024-04-25
abcr
AB505934-1g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€341.60 2025-02-09
Alichem
A219005599-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
1g
$779.00 2023-08-31
Cooke Chemical
BD8377047-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 98%
1g
RMB 3588.00 2025-02-21
Alichem
A219005599-250mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
250mg
$318.24 2023-08-31
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-21
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-25
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2024-07-20
abcr
AB505934-1 g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€395.80 2023-06-15

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium dihydrogen phosphate monohydrate Solvents: Water ;  3 h, reflux
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ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite
1.5 Solvents: Acetic acid ;  1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
リファレンス
Heterocyclic compound and organic light-emitting device including the same
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  12 h, 20 °C
1.2 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
リファレンス
Organic electronic element containing light efficiency improving layer and electronic device containing it
, Korea, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
リファレンス
Organic compound and organic light emitting device using the same
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
リファレンス
Luminescent compounds and organic electroluminescent device
, Korea, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  1 h, 120 °C
リファレンス
Condensed compound and organic light-emitting diode including the same
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
リファレンス
Polycyclic organic compounds and organic light-emitting devices using them
, United States, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, 80 - 90 °C
リファレンス
Anthracene derivatives as organic electroluminescent device materials
, Korea, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
リファレンス
Heterocyclic compound containing nitrogen for an organic electronic device
, Korea, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, heated
リファレンス
Preparation of anthracene derivatives for organic electronic device
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
リファレンス
Novel condensed aromatic compounds for organic light-emitting devices
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium hypophosphite Solvents: Water ;  3 h, reflux
リファレンス
Preparation of imidazole derivatives as organic electroluminescent materials
, Korea, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
リファレンス
Preparation of heteroaryl compounds for organic light-emitting device
, Korea, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ;  1 - 2 h, reflux; cooled
リファレンス
Preparation of naphthocarbazole derivative and its application in organic electroluminescent device
, China, , ,

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products

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